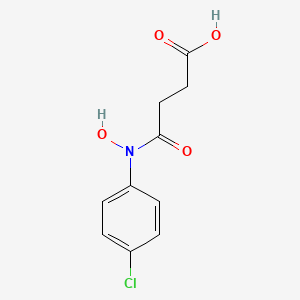
Butanoic acid, 4-((4-chlorophenyl)hydroxyamino)-4-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 4-((4-chlorophenyl)hydroxyamino)-4-oxo- is a compound of significant interest in the field of organic chemistry. This compound is characterized by the presence of a butanoic acid backbone with a 4-chlorophenyl group and a hydroxyamino group attached to the fourth carbon. The unique structure of this compound makes it a valuable subject for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of Butanoic acid, 4-((4-chlorophenyl)hydroxyamino)-4-oxo- typically involves the reaction of 4-chloroaniline with glutaric anhydride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Butanoic acid, 4-((4-chlorophenyl)hydroxyamino)-4-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Substitution: The 4-chlorophenyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Butanoic acid, 4-((4-chlorophenyl)hydroxyamino)-4-oxo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of Butanoic acid, 4-((4-chlorophenyl)hydroxyamino)-4-oxo- involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with various biological molecules, influencing their activity. The 4-chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function . These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to Butanoic acid, 4-((4-chlorophenyl)hydroxyamino)-4-oxo- include:
4-[(4-Chlorophenyl)carbamoyl]butanoic acid: This compound has a similar structure but with a carbamoyl group instead of a hydroxyamino group.
4-(4-chlorophenyl)butanoic acid: This compound lacks the hydroxyamino group, making it less reactive in certain chemical reactions. The uniqueness of Butanoic acid, 4-((4-chlorophenyl)hydroxyamino)-4-oxo- lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Propriétés
Numéro CAS |
81576-12-7 |
|---|---|
Formule moléculaire |
C10H10ClNO4 |
Poids moléculaire |
243.64 g/mol |
Nom IUPAC |
4-(4-chloro-N-hydroxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H10ClNO4/c11-7-1-3-8(4-2-7)12(16)9(13)5-6-10(14)15/h1-4,16H,5-6H2,(H,14,15) |
Clé InChI |
MPONRKBOUTYSJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N(C(=O)CCC(=O)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide](/img/structure/B12804771.png)
![benzyl carbamimidothioate;tricyclo[5.2.1.02,6]dec-8-ene-4-carboxylic acid](/img/structure/B12804778.png)
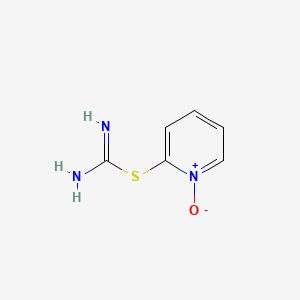
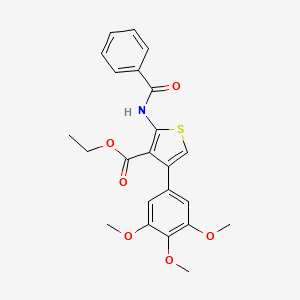
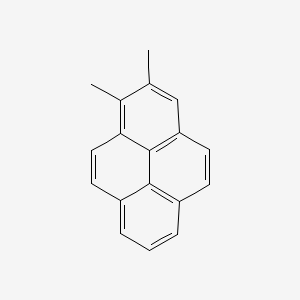
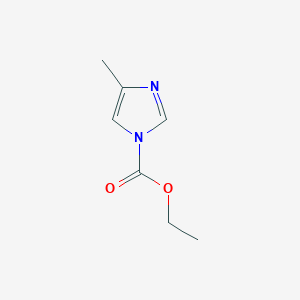
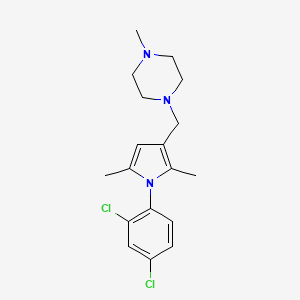
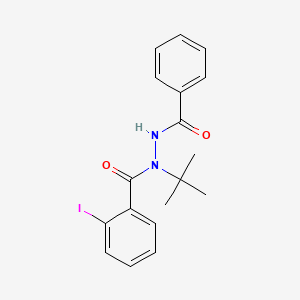
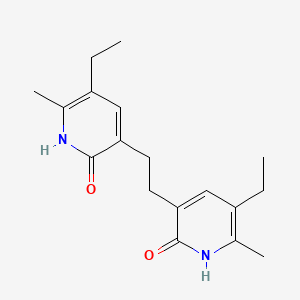
![1-[(2-Aminonaphthalen-1-yl)methyl]naphthalen-2-ol](/img/structure/B12804822.png)


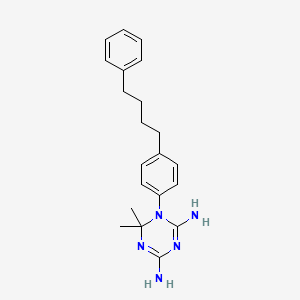
![1,3,5-Trichloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B12804836.png)
